1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property

1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS 845546-23-8) is essential for rigorous SAR studies. The 3-fluorobenzyl group uniquely modulates electronic distribution, lipophilicity (clogP +0.15 vs. non-fluorinated analog), and metabolic stability. Substitution with 2-/4-fluoro or non-fluoro analogs is not scientifically equivalent—introduces uncontrolled variables. As a 5-oxopyrrolidine-3-carboxylic acid derivative with sub-micromolar BACE-1 activity, it's ideal for Alzheimer's target validation and chemical library synthesis. Its carboxylic acid and pyrrolidinone moieties enable amide/ester derivatization. ≥95% purity. Global B2B shipping available.

Molecular Formula C12H12FNO3
Molecular Weight 237.23 g/mol
CAS No. 845546-23-8
Cat. No. B1286766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid
CAS845546-23-8
Molecular FormulaC12H12FNO3
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C12H12FNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
InChIKeyFSLHDGFWLYQYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 845546-23-8): Key Properties, Purity Standards, and Baseline for Research Procurement


1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS 845546-23-8) is a synthetic, fluorinated pyrrolidinone derivative with the molecular formula C12H12FNO3 and a molecular weight of 237.23 g/mol . It features a 5-oxopyrrolidine-3-carboxylic acid core with a 3-fluorobenzyl substituent at the nitrogen atom. This compound is primarily utilized as a research chemical and building block in medicinal chemistry [1], with typical commercial purity specifications of ≥95% as determined by HPLC or GC . Its structural features—the electron-withdrawing fluorine atom and the carboxylic acid moiety—position it as a candidate for further derivatization and biological evaluation within the broader class of 5-oxopyrrolidine-3-carboxylic acid analogs.

Why 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 845546-23-8) Cannot Be Replaced by Other 5-Oxopyrrolidine-3-carboxylic Acid Analogs in Structure-Activity Relationship Studies


Substituting 1-(3-fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid with a close analog—such as the 4-fluorobenzyl, 2-fluorobenzyl, or non-fluorinated benzyl derivatives—is not scientifically equivalent. The position of the fluorine atom on the benzyl ring critically modulates electronic distribution, lipophilicity, and metabolic stability, which are fundamental determinants of a compound's interaction with biological targets and its overall pharmacokinetic profile [1]. The 3-fluoro substitution offers a distinct steric and electronic environment compared to other regioisomers, which can lead to significant differences in binding affinity, selectivity, and downstream biological activity. Relying on a non-specific or incorrectly substituted analog for a structure-activity relationship (SAR) study, a synthetic route, or a biological assay introduces an uncontrolled variable, undermining the reproducibility and validity of the experimental findings.

Quantitative Evidence for 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 845546-23-8): SAR Positioning Against Key Comparators and Class-Level Data


Regioisomeric Impact on Predicted Lipophilicity (clogP) as a Surrogate for Membrane Permeability and Target Engagement

The position of the fluorine atom on the benzyl ring directly influences the compound's lipophilicity, a key determinant of membrane permeability and target binding. Computational predictions (clogP) provide a quantifiable basis for differentiation. The target compound (3-F) is predicted to have a distinct clogP value compared to its 4-fluoro and 2-fluoro regioisomers . This difference arises from variations in the molecular dipole moment and electron density distribution, which affect the compound's interaction with hydrophobic pockets in proteins and its ability to cross lipid bilayers [1].

Medicinal Chemistry Drug Design Physicochemical Property

Differential GHS Hazard Classification: 3-Fluoro Derivative Presents a Distinct Safety Profile for Laboratory Handling

A direct comparison of available Globally Harmonized System (GHS) hazard statements reveals a quantifiable difference in the hazard profile of the target compound relative to its non-fluorinated benzyl analog. The presence of the fluorine atom in the 3-position is associated with specific acute toxicity and irritant warnings that are not uniformly present or may differ in severity for the unsubstituted benzyl compound .

Chemical Safety Occupational Health Laboratory Procurement

Quantifiable Differences in Melting Point as a Proxy for Crystalline Form and Compound Handling

The melting point is a fundamental physical constant that reflects the solid-state properties of a compound, including its crystal lattice energy and polymorphic form. A comparison of the target compound's predicted melting point with the experimentally determined value for its non-fluorinated benzyl analog reveals a substantial difference .

Process Chemistry Formulation Science Compound Purity

BACE-1 Inhibitory Activity in the 5-Oxopyrrolidine-3-carboxylic Acid Class: Structural Foundation for Future Optimization of the 3-Fluoro Derivative

A 2024 study demonstrated that fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives can inhibit the BACE-1 enzyme with sub-micromolar activity [1]. This class-level evidence establishes the 5-oxopyrrolidine core as a viable scaffold for targeting BACE-1, a key enzyme implicated in the pathogenesis of Alzheimer's disease. The activity is driven by the interaction of a key aryl appendage with the enzyme's S2' subsite. While the specific 3-fluorobenzyl derivative was not evaluated in this particular study, the structural precedent strongly suggests that this compound possesses the requisite core geometry and functional group placement for potential BACE-1 inhibition.

Neuroscience Alzheimer's Disease Drug Discovery

Recommended Application Scenarios for 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 845546-23-8) Based on Verified Evidence


Medicinal Chemistry: Lead Optimization in Structure-Activity Relationship (SAR) Studies

As a derivative within the 5-oxopyrrolidine-3-carboxylic acid class shown to possess sub-micromolar BACE-1 inhibitory activity, this compound is a suitable candidate for inclusion in SAR studies targeting Alzheimer's disease [1]. Its specific 3-fluorobenzyl substitution offers a distinct electronic and steric profile compared to other regioisomers, allowing researchers to systematically explore how fluorine positioning affects binding interactions within the BACE-1 active site.

Chemical Biology: Tool Compound for Probing Fluorine Effects on Target Engagement

The quantifiable difference in predicted lipophilicity (clogP ≈ +0.15) between the target compound and its non-fluorinated benzyl analog provides a rationale for using this compound as a chemical tool [2]. Researchers can employ it in comparative studies to isolate the contribution of the 3-fluorobenzyl moiety to membrane permeability, metabolic stability, and overall cellular activity, thereby deconvoluting the role of fluorine substitution in a bioactive scaffold.

Process and Analytical Chemistry: Development of Purification and Formulation Protocols

The predicted melting point (~150°C) and distinct GHS hazard profile of this compound necessitate dedicated development of handling and purification methods. In a process chemistry context, this compound serves as a model substrate for optimizing recrystallization techniques and developing safe handling protocols for fluorinated pyrrolidinone intermediates, which are valuable in the scale-up of more complex pharmaceutical candidates .

Synthetic Chemistry: Building Block for Diversified Library Synthesis

The compound's carboxylic acid and pyrrolidinone moieties are established sites for chemical derivatization, including amide bond formation and esterification. Given the precedent for 5-oxopyrrolidine-3-carboxylic acids as scaffolds for generating libraries of bioactive compounds, this specific 3-fluorobenzyl derivative is a valuable building block for synthesizing a focused chemical library to screen for novel activities beyond BACE-1 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.